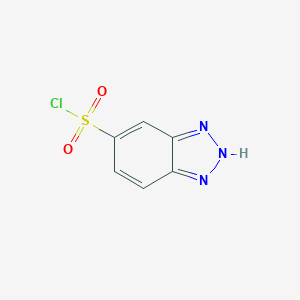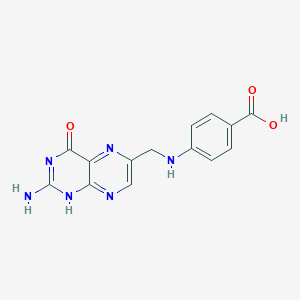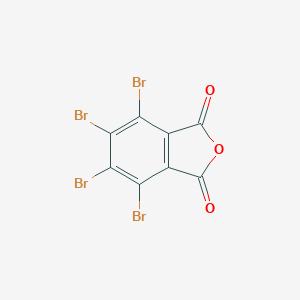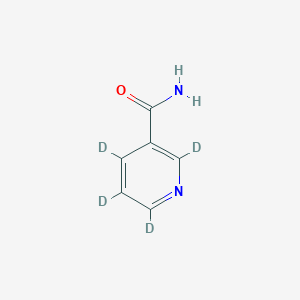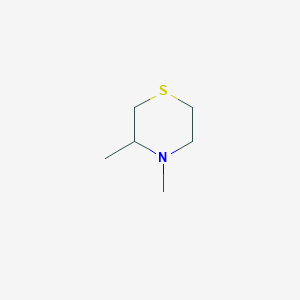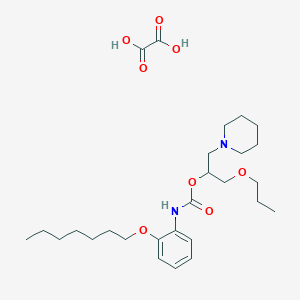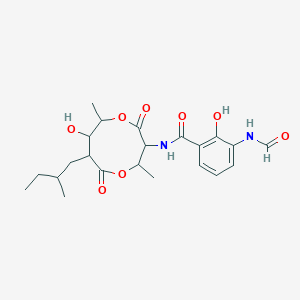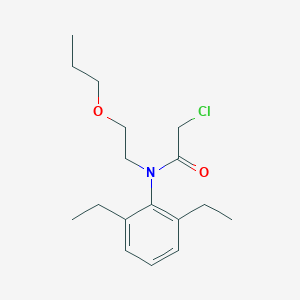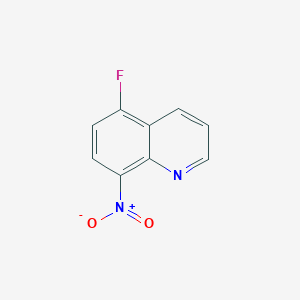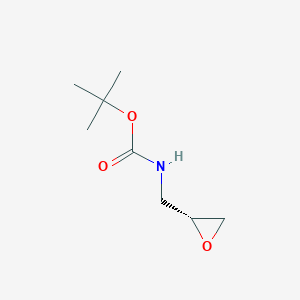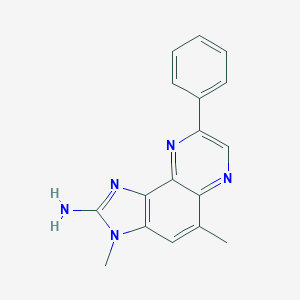
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mechanism Of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical And Physiological Effects
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. It has also been shown to inhibit the growth of various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- in lab experiments is its significant anticancer activity against various cancer cell lines. Additionally, this compound has been found to exhibit antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl-. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the optimization of the synthesis method and the improvement of the compound's solubility in water can also be potential future directions for research. Finally, the use of this compound in combination with other drugs or therapies can also be explored for its potential synergistic effects.
Synthesis Methods
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been achieved using various methods. One of the most commonly used methods is the condensation of 3,5-dimethyl-4-nitroaniline and 2-phenylquinoxaline-3-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 3,5-dimethyl-4-nitroaniline and 2-phenylquinoxaline-3-carboxylic acid in the presence of a dehydrating agent. Both of these methods have been optimized to achieve high yields of the compound.
Scientific Research Applications
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been studied for its potential use as an antimicrobial agent against various bacterial strains.
properties
CAS RN |
146177-64-2 |
|---|---|
Product Name |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- |
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3,5-dimethyl-8-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)19-9-12(20-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
InChI Key |
LUTRQEPPRMKWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC(=CN=C13)C4=CC=CC=C4)N=C(N2C)N |
Canonical SMILES |
CC1=CC2=C(C3=NC(=CN=C13)C4=CC=CC=C4)N=C(N2C)N |
Other CAS RN |
146177-64-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



